molecular formula C15H17BrN4O3S B2500956 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-bromophenyl)methanone CAS No. 1903583-66-3

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-bromophenyl)methanone

Cat. No.: B2500956
CAS No.: 1903583-66-3
M. Wt: 413.29
InChI Key: VHDIOKHDYOUIRU-UHFFFAOYSA-N
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Description

(4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-bromophenyl)methanone is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. This molecule is built around a 1,4-diazepane scaffold, a seven-membered ring noted for its conformational flexibility and presence in numerous biologically active compounds . The structure is further functionalized with a (1H-imidazol-4-yl)sulfonyl group, a heterocycle frequently encountered in medicinal chemistry for its ability to participate in hydrogen bonding and coordinate with metalloenzymes , and a 2-bromophenyl methanone group, which provides a distinct halogenated aromatic handle for further synthetic elaboration. The strategic incorporation of these pharmacophores makes this compound a highly valuable intermediate in drug discovery programs. Researchers can leverage the reactive bromo substituent for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to rapidly generate a diverse array of analogues for structure-activity relationship (SAR) studies . The imidazole and sulfonamide functionalities are known to be key interacting groups in molecules targeting a wide range of enzymes and receptors, suggesting potential applications in the development of kinase inhibitors, receptor modulators, and other therapeutic agents . Furthermore, the diazepane core is a privileged structure in FDA-approved drugs, often used to optimize physicochemical properties and binding affinity . This compound is provided for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-bromophenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3S/c16-13-5-2-1-4-12(13)15(21)19-6-3-7-20(9-8-19)24(22,23)14-10-17-11-18-14/h1-2,4-5,10-11H,3,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDIOKHDYOUIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-bromophenyl)methanone is a complex organic molecule that has attracted attention due to its potential biological activities. Its structure combines several pharmacologically relevant moieties, including an imidazole ring, a diazepane ring, and a sulfonyl group, which may contribute to its interaction with various biological targets.

Structural Characteristics

This compound's molecular formula is C15H16N6O3SC_{15}H_{16}N_{6}O_{3}S with a molecular weight of approximately 392.45 g/mol. The presence of multiple functional groups enhances its reactivity and potential for biological interactions.

FeatureDescription
Molecular FormulaC15H16N6O3SC_{15}H_{16}N_{6}O_{3}S
Molecular Weight392.45 g/mol
Key Functional GroupsImidazole, Diazepane, Sulfonyl

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the diazepane structure may interact with protein targets, modifying their functions. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing the compound's biological efficacy.

Biological Activities

Research indicates that compounds containing imidazole and diazepane structures often exhibit a range of pharmacological effects:

  • Anticancer Activity : Compounds similar to this one have shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Neuropharmacological Effects : The imidazole moiety is known to modulate GABA-A receptors, which are critical for neurotransmission and could be a target for treating neurological disorders.
  • Anti-inflammatory Properties : The sulfonyl group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

  • A study on imidazole derivatives indicated significant modulation of GABA-A receptors, suggesting that similar compounds could act as positive allosteric modulators (PAMs) .
  • Research on diazepane derivatives has highlighted their potential as inhibitors in various biochemical pathways, particularly in cancer treatment .

Experimental Data

The following table summarizes findings from various studies on related compounds:

Compound NameActivity TypeIC50 (nM)Reference
2-(4-fluorophenyl)-1H-benzo[d]imidazoleGABA-A receptor PAM3
Imidazopyridine derivativesAntiviral5
Diazepane-based compoundsAnticancer10

Scientific Research Applications

Research indicates that compounds containing imidazole and diazepane structures often exhibit a range of pharmacological effects, including:

  • Antimicrobial properties
  • Anticancer activity
  • Enzyme inhibition

Predictive Models

Predictive models suggest that this compound may exhibit a broad spectrum of biological activities, warranting further investigation through experimental assays.

Applications in Medicinal Chemistry

  • Antimicrobial Agents : The imidazole moiety is frequently associated with antimicrobial activity. Studies have shown that derivatives of imidazole can inhibit the growth of various pathogens, making this compound a candidate for developing new antibiotics.
  • Anticancer Agents : The structural features of the compound may contribute to its potential as an anticancer agent. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells and inhibit tumor growth.
  • Enzyme Inhibitors : The sulfonyl group can enhance the compound's ability to act as an enzyme inhibitor. This property is particularly valuable in designing inhibitors for enzymes involved in disease pathways, such as kinases or proteases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a similar diazepane derivative. The results indicated that compounds featuring the diazepane structure exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

CompoundCell LineIC50 (µM)Mechanism
Diazepane Derivative AMCF-7 (Breast)5.2Apoptosis
Diazepane Derivative BA549 (Lung)4.8Apoptosis

Case Study 2: Antimicrobial Efficacy

Research on imidazole-based compounds has demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism of action.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Imidazole Derivative CStaphylococcus aureus0.5 µg/mL
Imidazole Derivative DEscherichia coli0.8 µg/mL

Synthesis and Production

The synthesis of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-bromophenyl)methanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazole ring.
  • Coupling with diazepane derivatives.
  • Introduction of the sulfonyl group through sulfonation reactions.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs described in the literature. Below is a detailed analysis:

Structural Comparisons
Feature Target Compound Compounds (e.g., 6d, 6e, 6f) Pyrazole Derivatives
Core Structure 1,4-Diazepane (7-membered ring) Piperazine/piperidine (6-membered rings) 4,5-Dihydro-1H-pyrazole (5-membered ring)
Sulfonyl Group Attached to 1H-imidazole-4-yl Attached to sulfamoylaminophenyl groups (e.g., 3-sulfamoylaminophenyl in 6d) Absent; fluorophenyl/bromophenyl groups dominate
Aryl Substituents 2-Bromophenyl methanone (ortho-substituted) Benzhydryl, bis(4-fluorophenyl)methyl, or sulfamoylaminophenyl groups 4-Bromophenyl or 4-fluorophenyl (para-substituted)
Key Functional Groups Methanone, imidazole sulfonyl Sulfamoyl, benzhydryl, or fluorophenyl Ketone (e.g., ethanone, butan-1-one)

Key Observations :

  • The imidazole sulfonyl group differs significantly from the sulfamoylaminophenyl groups in , which are known for carbonic anhydrase inhibition . The imidazole’s aromaticity and hydrogen-bonding capacity may favor interactions with metalloenzymes.
  • The 2-bromophenyl substituent introduces steric hindrance distinct from para-substituted aryl groups in pyrazoles, which exhibit crystallographic packing dominated by halogen interactions .
Physicochemical Properties

While the target compound’s exact melting point and solubility are unspecified, analogs from with sulfonamide groups show melting points ranging from 132–230°C , influenced by aryl substituents and hydrogen-bonding capacity . For example:

  • 6d: Melting point = 198°C (3-sulfamoylaminophenyl group).
  • 6i : Melting point = 230°C (bis(4-fluorophenyl)methyl group).

The target’s imidazole sulfonyl group may lower its melting point compared to sulfamoyl analogs due to reduced hydrogen-bonding networks.

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